

# Application of Sodium Octanoate C-13 in Studying Non-Alcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, encompassing a spectrum from simple steatosis (NAFL) to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] The diagnosis and staging of NAFLD, particularly the differentiation of NASH from NAFL, traditionally relies on invasive liver biopsy.[1] Sodium octanoate labeled with the stable isotope carbon-13 ( $^{13}$ C-Sodium Octanoate) offers a non-invasive method to assess hepatic mitochondrial function, which is a key aspect of NAFLD pathophysiology.[4][5] This document provides detailed application notes and protocols for the use of  $^{13}$ C-Sodium Octanoate in NAFLD research.

Octanoic acid, a medium-chain fatty acid, is rapidly absorbed from the small intestine and transported to the liver via the portal vein.[6] In the liver, it undergoes mitochondrial  $\beta$ -oxidation to acetyl-CoA and subsequently to  ${}^{13}\text{CO}_2$ , which is then exhaled.[4][6] The rate of  ${}^{13}\text{CO}_2$  exhalation serves as a proxy for hepatic mitochondrial  $\beta$ -oxidation capacity.[4] Alterations in this metabolic pathway are implicated in the progression of NAFLD.[7]

## **Principle of the Method**

The <sup>13</sup>C-Octanoate Breath Test (OBT) is a non-invasive diagnostic tool that measures the liver's mitochondrial β-oxidation capacity.[4][8] After oral administration of <sup>13</sup>C-Sodium Octanoate, the



rate of its metabolism to <sup>13</sup>CO<sub>2</sub> is quantified by measuring the ratio of <sup>13</sup>CO<sub>2</sub> to <sup>12</sup>CO<sub>2</sub> in expired breath samples over time using isotope ratio mass spectrometry or non-dispersive infrared spectrometry.[4][9] The results are typically expressed as the percentage of the administered dose recovered per hour (PDR) and the cumulative percentage of the dose recovered (cPDR) over a specific period.[1][10]

## **Applications in NAFLD Research**

- Differentiation of NASH from NAFL: Studies have shown that the <sup>13</sup>C-OBT can effectively distinguish patients with NASH from those with simple steatosis.[1][6]
- Assessment of Mitochondrial Dysfunction: The test provides a quantitative measure of hepatic mitochondrial fatty acid oxidation, a key pathway often dysregulated in NAFLD.[4]
  [10]
- Monitoring Disease Progression: The <sup>13</sup>C-OBT has the potential to be used as a non-invasive tool to monitor the progression of NAFLD.[7]
- Evaluating Therapeutic Efficacy: Researchers and drug development professionals can utilize the <sup>13</sup>C-OBT to assess the impact of novel therapeutic interventions on hepatic mitochondrial function in NAFLD.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from studies utilizing the <sup>13</sup>C-Octanoate Breath Test in NAFLD populations.

Table 1: 13C-Octanoate Breath Test Parameters in Different Patient Cohorts



| Parameter                    | Healthy<br>Volunteers | Simple<br>Steatosis<br>(NAFL) | Non-Alcoholic<br>Steatohepatitis<br>(NASH) | Reference |
|------------------------------|-----------------------|-------------------------------|--------------------------------------------|-----------|
| PDR at 15 min<br>(r-value)   | -                     | -                             | 0.65 (AUROC = 0.902)                       | [1]       |
| cPDR at 120 min<br>(r-value) | -                     | -                             | 0.69 (AUROC =<br>0.899)                    | [1]       |
| OBT PDR at 30 min (average)  | -                     | 17.45                         | 22.08                                      | [10]      |
| cPDR at 120 min<br>(%)       | -                     | -                             | 32.1 ± 3.6                                 | [1]       |
| cPDR at 180 min<br>(%)       | 34.6 ± 6.5            | -                             | 34.6 ± 7.0                                 | [9]       |

PDR: Percent Dose Recovery; cPDR: cumulative Percent Dose Recovery; AUROC: Area Under the Receiver Operating Characteristic curve.

## **Experimental Protocols**

## Protocol 1: <sup>13</sup>C-Octanoate Breath Test (OBT) for Differentiation of NAFL and NASH

This protocol is adapted from studies aimed at differentiating NASH from NAFL.[1][6]

#### 1. Patient Preparation:

- Patients should fast overnight for at least 10 hours prior to the test.[1][11]
- Abstain from smoking and vigorous physical activity on the morning of the test.
- Avoid carbonated beverages before the test.[11]

#### 2. Materials:

- <sup>13</sup>C-Sodium Octanoate (100 mg).[1][6]
- 200 mL of water.[1][6]
- Breath collection bags.



Isotope Ratio Mass Spectrometer or Non-Dispersive Infrared Spectrometer.

#### 3. Procedure:

- Collect a baseline breath sample (t=0) into a collection bag.[1][6]
- Dissolve 100 mg of <sup>13</sup>C-Sodium Octanoate in 200 mL of water.[1][6]
- The patient drinks the solution.
- Collect subsequent breath samples at 15, 30, 45, 60, and 120 minutes post-ingestion.[1][6]
- Analyze the <sup>13</sup>CO<sub>2</sub>/<sup>12</sup>CO<sub>2</sub> ratio in the collected breath samples.

#### 4. Data Analysis:

- Calculate the Percent Dose Recovery (PDR) at each time point.
- Calculate the cumulative Percent Dose Recovery (cPDR) over the 120-minute period.
- Compare the results to established reference values to differentiate between NAFL and NASH.

## **Visualizations**

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of <sup>13</sup>C-Sodium Octanoate and the experimental workflow of the <sup>13</sup>C-Octanoate Breath Test.



Click to download full resolution via product page

Caption: Metabolic fate of orally administered <sup>13</sup>C-Sodium Octanoate.



## Experimental Workflow of the <sup>13</sup>C-Octanoate Breath Test Patient Preparation (Fasting) Collect Baseline Breath Sample (t=0) Administer 100 mg <sup>13</sup>C-Sodium Octanoate in 200 mL Water Collect Breath Samples at 15, 30, 45, 60, 120 min Analyze <sup>13</sup>CO<sub>2</sub>/<sup>12</sup>CO<sub>2</sub> Ratio (IRMS or NDIRS) Calculate PDR and cPDR

Click to download full resolution via product page

Interpret Results (NAFL vs. NASH)

Caption: Step-by-step workflow for the <sup>13</sup>C-Octanoate Breath Test.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Role of Noninvasive 13C-Octanoate Breath Test in Assessing the Diagnosis of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Changes of Hepatocytes in NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Stable isotope-based flux studies in nonalcoholic fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the 13C-octanoate breath test as a surrogate marker of liver damage in animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total body metabolism of 13C-octanoic acid is preserved in patients with non-alcoholic steatohepatitis, but differs between women and men PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of 13C-Methacetin and 13C-Octanoate Breath Test for the Evaluation of Nonalcoholic Steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 11. kibion.com [kibion.com]
- To cite this document: BenchChem. [Application of Sodium Octanoate C-13 in Studying Non-Alcoholic Fatty Liver Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324543#application-of-sodium-octanoate-c-13-in-studying-non-alcoholic-fatty-liver-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com